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1-testosterone Ethyl carbonate

Cat. No.: B13755317
M. Wt: 360.5 g/mol
InChI Key: GZVRHIZTGYTPRD-GRPBBMKTSA-N
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Description

Steroidal Scaffold Derivatization in Chemical Biology Research

The steroidal scaffold, a perhydrocyclopentaphenanthrene ring system, is a privileged structure in nature, forming the basis for a wide array of biologically active compounds. gcms.cziipseries.org In chemical biology, the derivatization of this scaffold is a powerful strategy to modulate biological activity, improve pharmacokinetic properties, and create novel molecular probes to investigate biological systems. beilstein-journals.orgresearchgate.net

Methods such as multicomponent reactions (MCRs) have been increasingly employed for the structural diversification of steroids. beilstein-journals.orgresearchgate.net These reactions allow for the efficient introduction of various functional groups, including amines, carboxylic acids, alkynes, and heterocycles, onto the steroid nucleus. beilstein-journals.orgresearchgate.net This diversity-oriented approach facilitates the construction of complex steroid-based platforms for applications in drug discovery and supramolecular chemistry. beilstein-journals.orgresearchgate.net The functionalization often targets specific positions on the steroid, such as C-3 and C-17, which are frequently hydroxylated in natural steroids and thus provide convenient handles for synthetic modification. gcms.czbeilstein-journals.org

The Role of Carbonate Esters in Organic and Biochemical Systems

Carbonate esters, with the general structure R-O-C(=O)-O-R', are esters of the unstable carbonic acid. wikipedia.orgwikipedia.org They are distinct from carboxylic acid esters and ethers and play significant roles in both organic synthesis and biological systems. wikipedia.org

In organic chemistry, carbonate esters are versatile intermediates and reagents. chemicalbull.com Their synthesis can be achieved through several routes, including the reaction of an alcohol with phosgene (B1210022) (phosgenation) or by oxidative carbonylation. wikipedia.org A common and greener method involves the transesterification of a readily available carbonate ester, like dimethyl carbonate (DMC), with an alcohol. acs.org Carbonate esters undergo reactions typical of esters, such as reaction with Grignard reagents to form tertiary alcohols. wikipedia.org Some cyclic carbonates are also important monomers for polymerization, leading to materials like polycarbonates. wikipedia.org

In biochemical contexts, the carbonate group can be found in various molecules and its stability and reactivity are of interest. For instance, the hydrolysis of carbonate esters is subject to catalysis by enzymes like plasma esterases. nih.gov The stability of carbonate esters in aqueous solutions is pH-dependent and can be influenced by intramolecular catalysis. mdpi.com This reactivity is a key consideration in the design of prodrugs, where a carbonate linkage might be used to temporarily mask a functional group of a drug molecule. nih.gov

Scope and Research Significance of 1-testosterone Ethyl Carbonate within Chemical Sciences

1-testosterone, also known as dihydroboldenone, is an androgenic steroid that binds to the androgen receptor to regulate gene expression. drugbank.com The derivatization of 1-testosterone at the 17β-hydroxyl group is a common strategy to modify its properties. The synthesis of esters, such as this compound, involves the reaction of the parent steroid with an appropriate acylating or carbonylating agent.

The ethyl carbonate ester of 1-testosterone represents a specific modification that introduces a carbonate functional group. This alteration can influence the compound's lipophilicity, solubility, and rate of hydrolysis, thereby affecting its absorption and distribution characteristics in a biological system. The study of such derivatives contributes to a broader understanding of structure-activity relationships (SAR) within the androgen class of steroids.

From a chemical synthesis perspective, the preparation of this compound would likely involve the reaction of 1-testosterone with ethyl chloroformate in the presence of a base. This type of reaction is a standard method for the formation of carbonate esters from alcohols. The investigation of its chemical properties, such as its spectroscopic data (NMR, IR, MS) and crystalline structure, provides valuable information for the characterization of modified steroids.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H32O4 B13755317 1-testosterone Ethyl carbonate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H32O4

Molecular Weight

360.5 g/mol

IUPAC Name

[(5S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] ethyl carbonate

InChI

InChI=1S/C22H32O4/c1-4-25-20(24)26-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3/h9,11,14,16-19H,4-8,10,12-13H2,1-3H3/t14-,16-,17-,18-,19-,21-,22-/m0/s1

InChI Key

GZVRHIZTGYTPRD-GRPBBMKTSA-N

Isomeric SMILES

CCOC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C=CC(=O)C4)C)C

Canonical SMILES

CCOC(=O)OC1CCC2C1(CCC3C2CCC4C3(C=CC(=O)C4)C)C

Origin of Product

United States

Nomenclature and Chemical Classification of Steroidal Carbonates

Systematic IUPAC Naming Convention for 1-testosterone Ethyl Carbonate

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is [(5S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] ethyl carbonate .

This formal name is derived by identifying the parent steroid, 1-testosterone, and naming the ethyl carbonate group as an ester substituent. According to IUPAC rules for steroid esters, the name is constructed by stating the steroid portion followed by the name of the acid group iupac.orgiupac.org. In this case, the parent alcohol is 1-testosterone, whose systematic name is (5S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one. The ester is formed at the 17-position. The attached group is an ethyl carbonate, which as a substituent is named by combining the "ethyl" from the alcohol side and "carbonate" from the carbonic acid derivative wikipedia.org.

A semi-systematic and more commonly used name is 17β-(ethoxycarbonyloxy)-5α-androst-1-en-3-one . This name is based on the parent steroid "5α-androstane" and clearly indicates the key structural modifications.

ComponentDescription
5α-androst The root name indicating the androstane (B1237026) steroid nucleus with a specific stereochemistry at carbon-5.
-1-en Denotes the presence of a double bond between carbon atoms 1 and 2.
-3-one Indicates a ketone functional group at the C3 position.
17β- Specifies that the substituent at the C17 position projects below the plane of the steroid ring system (β-orientation).
(ethoxycarbonyloxy) Describes the ethyl carbonate ester group attached to the C17 oxygen atom.

Structural Classification within Androstane Derivatives

This compound is classified as a synthetic derivative of androstane, a C19 steroid. Steroids are a class of organic compounds characterized by a specific four-ring carbon skeleton of cyclopenta[a]phenanthrene britannica.comqmul.ac.uk. The androstane skeleton is the parent structure for all androgenic steroids drugbank.comdrugbank.com.

The structure of this compound is built upon the 5α-androstane core. This core features the characteristic four-ring system (labeled A, B, C, and D) with methyl groups at C-10 and C-13. The "5α" designation specifies the stereochemistry at the junction between rings A and B, where the hydrogen atom at C-5 is on the opposite side (trans) of the ring system relative to the methyl group at C-10 guidechem.comnih.gov.

Key modifications to the 5α-androstane skeleton give rise to this specific compound:

A ketone group is located at the C-3 position of the A-ring.

A double bond exists between the C-1 and C-2 positions in the A-ring. The parent alcohol, 1-testosterone, is an isomer of testosterone (B1683101), differing in the location of this double bond researchgate.net.

An ethyl carbonate ester is attached at the C-17 position, in the β-configuration. This ester linkage is formed between the 17β-hydroxyl group of the parent steroid and ethyl chloroformate or a similar reagent.

FeatureDescriptionLocation
Steroid Nucleus Cyclopenta[a]phenanthreneCore Structure
Parent Hydrocarbon 5α-AndrostaneRings A, B, C, D
Unsaturation One double bondC1-C2
Ketone Group C=OC3
Ester Group Ethyl CarbonateC17 (β-position)

Isomeric Considerations and Stereochemical Aspects

The biological and chemical properties of steroids are critically dependent on their three-dimensional structure. This compound possesses a rigid and complex stereochemistry defined by multiple chiral centers inherent to the androstane nucleus.

The core structure contains seven stereocenters. The absolute configuration of these centers in the natural steroid series is precisely defined. The "5α" configuration is a key isomeric feature, distinguishing it from 5β-isomers where the A/B ring junction is cis-fused guidechem.com. The full stereochemical description is provided by the Cahn-Ingold-Prelog (R/S) notation for each chiral carbon.

The substituent at C-17 is in the β-position, meaning it points "up" or above the plane when the molecule is viewed in the standard orientation. This is a crucial feature for its interaction with biological targets. The ethyl carbonate group itself does not introduce any new chiral centers into the molecule. The stereochemistry is therefore dictated entirely by the parent steroid.

Chiral CenterAbsolute Configuration (R/S)Description
C5 SDefines the 5α configuration (trans-fused A/B rings)
C8 RRing B/C junction
C9 SRing B/C junction
C10 RRing A/B junction, location of C19 methyl group
C13 SRing C/D junction, location of C18 methyl group
C14 SRing C/D junction
C17 SLocation of the ethyl carbonate substituent (β-orientation)

Synthetic Methodologies for 1 Testosterone Ethyl Carbonate

Precursor Synthesis of 1-testosterone and its Analogs

The foundation for synthesizing 1-testosterone ethyl carbonate is the availability of the 1-testosterone molecule itself. This involves creating the specific androstane (B1237026) skeleton with its characteristic double bond in the A-ring.

1-Testosterone, systematically named 17β-hydroxy-5α-androst-1-en-3-one, is an anabolic steroid distinguished from its more common isomer testosterone (B1683101) by the position of a double bond in the A-ring (at the C1-C2 position instead of C4-C5). drugbank.com Its synthesis typically begins with more readily available steroid precursors.

A primary route involves the selective dehydrogenation of a saturated steroid nucleus. For instance, a common starting material could be a derivative of 5α-dihydrotestosterone (stanolone). The introduction of the C1-C2 double bond can be achieved through an oxidative process. A widely used reagent for this type of selective dehydrogenation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). iaea.org The reaction proceeds by creating unsaturation in the A-ring of the steroid.

An alternative conceptual pathway involves the selective hydrogenation of a precursor with an additional double bond, such as a Δ¹,⁴-dienone steroid. For example, the synthesis of tritiated testosterone has been accomplished through the selective catalytic hydrogenation of Δ¹-testosterone acetate. iaea.org This implies that the Δ¹-testosterone (1-testosterone) structure is accessible and can be derived from related steroid intermediates through controlled oxidation or reduction reactions. The biosynthesis of testosterone itself starts from cholesterol and proceeds through multiple enzymatic steps to yield androstenedione, which is then converted to testosterone. researchgate.netwikipedia.org Laboratory syntheses leverage these naturally occurring structures as starting points for modification.

The 17β-hydroxyl group is a key functional group in 1-testosterone and many other androgenic steroids. Its chemical modification, or derivatization, is a common strategy to alter the molecule's physicochemical properties. medcraveonline.com The most frequent derivatization is esterification, which converts the hydroxyl group (-OH) into an ester (-O-C=O-R). libretexts.org This process involves reacting the alcohol with a carboxylic acid or, more commonly, a more reactive carboxylic acid derivative. medcraveonline.comlibretexts.org

The reactivity of the hydroxyl group allows for various chemical transformations. Acylation is a principal method where an acyl group is introduced. libretexts.org This is typically accomplished using highly reactive acylating agents such as acyl chlorides (acid chlorides) or acid anhydrides. chemguide.co.uk These reactions are often performed in the presence of a base, like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP), which acts as a catalyst and scavenges the acidic byproduct (e.g., HCl) formed during the reaction. researchgate.netgoogle.com Such derivatization is fundamental for preparing a wide range of steroidal esters, including the target ethyl carbonate. nih.gov

Esterification Chemistry of Steroidal Alcohols with Ethyl Carbonate Moieties

Once the 1-testosterone precursor is obtained, the subsequent step is to attach the ethyl carbonate group to the 17β-hydroxyl position. This can be achieved through several chemical pathways, including direct esterification, transesterification, or carbonylation reactions.

Direct esterification is a straightforward method for forming the carbonate ester linkage. This approach involves the reaction of the steroidal alcohol with a reactive ethyl carbonate precursor, most notably ethyl chloroformate (also known as ethyl chlorocarbonate).

In this reaction, the oxygen atom of the 17β-hydroxyl group of 1-testosterone acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. The reaction is typically conducted in an aprotic solvent and requires a base to neutralize the hydrogen chloride (HCl) byproduct. Tertiary amines, such as pyridine or triethylamine, are commonly used for this purpose. google.com The base prevents the accumulation of acid, which could potentially cause side reactions or degradation of the steroid.

Table 1: Reagents for Direct Esterification of Steroidal Alcohols

Reagent Role Example Compound Purpose
Steroidal Alcohol 1-Testosterone The nucleophile providing the -OH group.
Acylating Agent Ethyl Chloroformate Provides the ethyl carbonate moiety.
Base Pyridine, Triethylamine Neutralizes HCl byproduct, may catalyze the reaction.

This method is analogous to the synthesis of other steroidal esters where an acyl chloride is used to acylate the hydroxyl group. chemguide.co.ukgoogle.com Another related strategy involves using an activated carbonate, such as a p-nitrophenyl carbonate ester, which provides a good leaving group to facilitate the reaction with the alcohol. nih.gov

Transesterification is an alternative and widely used method for synthesizing carbonates. This process involves the exchange of an alkoxy group of a carbonate with an alcohol. For the synthesis of this compound, 1-testosterone would be reacted with diethyl carbonate (DEC) . rsc.org

This reaction is an equilibrium process catalyzed by either a base or an acid. jst.go.jp To drive the reaction towards the desired product, the equilibrium must be shifted. A common strategy is to remove the byproduct, ethanol (B145695), from the reaction mixture by distillation as it is formed. jst.go.jp A wide variety of catalysts are effective for transesterification, including:

Homogeneous basic catalysts : Sodium methoxide, potassium carbonate. google.com

Organometallic complexes : Zinc or tin-based catalysts. jst.go.jp

Heterogeneous catalysts : Lipases, hydrotalcites, and other solid-supported bases can also be used, offering advantages in product purification. d-nb.inforesearchgate.net

The selection of the catalyst and reaction conditions, such as temperature, can influence the reaction rate and yield. researchgate.net

Table 2: Catalytic Systems for Transesterification with Dialkyl Carbonates

Catalyst Type Example Typical Conditions Reference
Homogeneous Base Sodium Methoxide Refluxing solvent, removal of alcohol byproduct jst.go.jp
Heterogeneous Base Hydrotalcite High temperature (150-200°C), batch or flow reactor researchgate.net
Organometallic Zinc Cluster Complexes Mild conditions, high chemoselectivity jst.go.jp

Carbonylation reactions introduce a carbonyl group (C=O) from sources like carbon monoxide (CO) or carbon dioxide (CO2) to form the carbonate structure. These methods are often considered "greener" alternatives but can require more complex catalytic systems.

One approach utilizes a phosgene (B1210022) equivalent like 1,1'-carbonyldiimidazole (CDI) . The reaction of an alcohol with CDI first forms an imidazole-carbamate derivative. researchgate.netresearchgate.net This activated intermediate can then react with a second alcohol. In this context, 1-testosterone could be reacted with CDI, followed by the addition of ethanol to form the asymmetric ethyl carbonate. However, controlling selectivity and preventing the formation of symmetric carbonates can be a challenge.

A more advanced strategy involves the direct synthesis from alcohols and carbon dioxide (CO2) . This reaction is thermodynamically challenging and requires significant activation of the substrates. frontiersin.org One method uses a dehydrating agent or promoter, such as a carbodiimide, which facilitates the reaction between the alcohol and CO2 at relatively mild temperatures and pressures, forming the carbonate and a urea (B33335) byproduct. nih.gov Catalytic systems based on cerium oxide and other metal oxides have also been developed for the synthesis of organic carbonates directly from alcohols and CO2, though this often requires high temperatures and pressures and effective water removal. frontiersin.org Palladium-catalyzed carbonylation reactions are also known for creating ester and lactone linkages in complex molecules, including steroids, typically using carbon monoxide as the carbonyl source. beilstein-journals.orgnih.gov

Table 3: Comparison of Synthetic Pathways to this compound

Pathway Key Reagent Advantages Disadvantages
Direct Esterification Ethyl Chloroformate High reactivity, generally good yields. Corrosive reagent, produces HCl byproduct.
Transesterification Diethyl Carbonate Milder reagents, can be catalytic. Equilibrium-limited, requires removal of byproduct.

| Carbonylation | CO2, CDI | Potentially "greener" (with CO2), atom-economical. | Often requires catalysts, higher pressure, or multi-step procedures. |

Table of Mentioned Chemical Compounds

Common NameSystematic Name (IUPAC Name)
1-Testosterone17β-Hydroxy-5α-androst-1-en-3-one
This compound(17β)-17-[(Ethoxycarbonyl)oxy]-5α-androst-1-en-3-one
Testosterone17β-Hydroxyandrost-4-en-3-one
5α-Dihydrotestosterone (DHT)17β-Hydroxy-5α-androstan-3-one
AndrostenedioneAndrost-4-ene-3,17-dione
Cholesterol(3β)-Cholest-5-en-3-ol
Diethyl Carbonate (DEC)Diethyl carbonate
Ethyl ChloroformateEthyl chloridocarbonate
PyridinePyridine
4-Dimethylaminopyridine (DMAP)N,N-Dimethylpyridin-4-amine
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)2,3-Dichloro-5,6-dicyano-1,4-benzoquinone
1,1'-Carbonyldiimidazole (CDI)1,1'-Carbonylbis(1H-imidazole)
Carbon DioxideCarbon dioxide
EthanolEthanol
Sodium MethoxideSodium methoxide
TriethylamineN,N-Diethylethanamine
Hydrogen ChlorideHydrogen chloride

Mechanism of Ethyl Carbonate Bond Formation (e.g., Fischer Esterification Principles)

The formation of the ethyl carbonate bond at the 17β-hydroxyl group of 1-testosterone does not follow the classic Fischer-Speier esterification mechanism, which typically involves the reaction of a carboxylic acid and an alcohol under acidic catalysis mdpi.comwikipedia.orgdntb.gov.uaresearchgate.net. Instead, the synthesis of a carbonate ester like this compound involves the reaction of the alcohol (1-testosterone) with a derivative of carbonic acid, most commonly ethyl chloroformate wikipedia.orggoogle.com.

The reaction mechanism is a nucleophilic acyl substitution. The oxygen atom of the 17β-hydroxyl group of 1-testosterone acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct that is formed wikipedia.orggoogle.com. The presence of the base is crucial to drive the reaction to completion.

The key steps of the mechanism are as follows:

Nucleophilic Attack: The lone pair of electrons on the oxygen of the 17β-hydroxyl group of 1-testosterone attacks the carbonyl carbon of ethyl chloroformate.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

Proton Abstraction: The base present in the reaction mixture abstracts the proton from the formerly hydroxyl oxygen, forming the final ethyl carbonate ester and the hydrochloride salt of the base.

This method is distinct from Fischer esterification, which is an acid-catalyzed equilibrium reaction between an alcohol and a carboxylic acid mdpi.comwikipedia.orgdntb.gov.uaresearchgate.net. The use of a highly reactive acylating agent like ethyl chloroformate makes the reaction essentially irreversible under the employed conditions.

Isolation and Purification Techniques in Organic Synthesis

The isolation and purification of this compound from the reaction mixture are critical steps to ensure the final product's purity. These processes for steroids typically involve a combination of extraction, chromatography, and crystallization techniques britannica.com.

Chromatographic Separation Methods (e.g., HPLC, GC for purity assessment)

Chromatographic methods are indispensable for the separation and purity assessment of steroidal compounds like this compound britannica.com.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the purification and analysis of steroid esters nih.govtransharmreduction.orgresearchgate.net. For a compound like this compound, a reversed-phase HPLC method would likely be employed. In this setup, a nonpolar stationary phase (such as C18-modified silica) is used with a more polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) nih.govtransharmreduction.org. The separation is based on the differential partitioning of the compound and impurities between the stationary and mobile phases. The purity of the collected fractions can be assessed by the symmetry and singularity of the peak in the chromatogram, often detected using a UV detector, as the enone system in the A-ring of the steroid absorbs UV light transharmreduction.org.

Gas Chromatography (GC): Gas chromatography, particularly when coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), is a standard method for assessing the purity of anabolic steroids nih.govresearchgate.netnih.govunb.br. Due to the relatively high molecular weight and polarity of steroid esters, they may require derivatization to increase their volatility for GC analysis researchgate.net. However, for some esters, direct analysis is possible. A high-purity sample of this compound would be expected to show a single, sharp peak in the GC chromatogram under optimized conditions. The area of the peak is proportional to the amount of the compound, allowing for quantitative purity assessment nih.govunb.br.

The following table summarizes typical chromatographic conditions for the analysis of related testosterone esters, which would be applicable for developing a method for this compound.

Parameter HPLC GC
Column Reversed-phase (e.g., C8, C18) transharmreduction.orgresearchgate.netCapillary column (e.g., HP-5MS) unb.br
Mobile/Carrier Gas Acetonitrile/Water or Methanol/Water gradient nih.govtransharmreduction.orgHelium or Hydrogen nih.govunb.br
Detector UV-Vis (e.g., at 240 nm) transharmreduction.org or MS nih.govFID or MS nih.govunb.br
Temperature Column oven at a controlled temperature (e.g., 25-35°C) transharmreduction.orgTemperature programming (e.g., 200°C to 300°C) unb.br

Crystallization and Recrystallization Procedures

Crystallization is a fundamental technique for the final purification of synthesized steroids and their esters, allowing for the removal of amorphous impurities and closely related substances britannica.comgoogle.com. The process relies on the principle that the desired compound and its impurities have different solubilities in a given solvent or solvent system.

A common procedure involves dissolving the crude this compound in a suitable hot solvent or solvent mixture until a saturated or nearly saturated solution is formed. The solution is then slowly cooled to allow for the formation of well-defined crystals of the pure compound, while the impurities remain in the mother liquor google.comgoogle.com. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For testosterone esters, solvents like acetone, methanol, or mixtures such as ether-petroleum ether have been used google.comgoogle.com.

Factors that can influence the crystallization of testosterone esters include the presence of different ester chains, which can affect the crystal lattice and solubility alphagenix.co.uk. Supersaturation, temperature changes, and even exposure to UV light can also impact crystallization alphagenix.co.uk.

The purity of the recrystallized product can be verified by techniques such as melting point determination, where a sharp melting point range indicates high purity, and by the chromatographic methods discussed previously oup.com.

Yield Optimization and Reaction Efficiency in this compound Synthesis

Optimizing the yield and reaction efficiency is a crucial aspect of the synthesis of this compound, aiming to maximize the product output while minimizing waste and cost. Several factors can be systematically varied and studied to achieve this.

Stoichiometry of Reactants: The molar ratio of 1-testosterone to ethyl chloroformate can be optimized. While a 1:1 stoichiometry is theoretically required, in practice, a slight excess of the more reactive and easily removable reagent (ethyl chloroformate) may be used to ensure complete conversion of the steroid.

Base and Solvent: The choice of base and solvent can significantly impact the reaction rate and yield. Tertiary amines like pyridine or diisopropylethylamine (DIPEA) are common choices google.com. The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Anhydrous conditions are generally preferred to prevent hydrolysis of the chloroformate.

Reaction Temperature and Time: The reaction is often performed at low temperatures (e.g., 0-10 °C) initially to control the exothermic reaction between the chloroformate and the base, and then allowed to warm to room temperature to ensure completion google.com. The optimal reaction time can be determined by monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or HPLC.

Catalysis: While the reaction between an alcohol and a chloroformate does not typically require a catalyst in the traditional sense, the base can be considered a promoter. In other types of steroid esterifications, catalysts like ferric chloride (FeCl₃·6H₂O) have been shown to be effective organic-chemistry.org. For carbonate formation, the efficiency of different amine bases could be compared.

Research on the synthesis of other steroid esters has shown that methodologies like microwave-assisted synthesis can dramatically reduce reaction times and improve yields semanticscholar.org. For instance, the esterification of testosterone with various acyl chlorides was achieved in high yields within minutes under microwave irradiation with a recyclable catalyst semanticscholar.org. A similar approach could potentially be adapted for the synthesis of this compound.

The following table presents hypothetical data on how varying reaction conditions could affect the yield of this compound, based on general principles of organic synthesis optimization.

Parameter Varied Condition A Condition B Condition C Observed Yield (%)
Base PyridineTriethylamineDIPEA75
Solvent DichloromethaneTetrahydrofuranAcetone82
Temperature 0 °C to RTRT40 °C85
Molar Ratio (Steroid:Chloroformate) 1:11:1.21:1.590

This systematic approach to optimizing reaction parameters is fundamental to developing an efficient and high-yielding synthesis of this compound researchgate.netamericanpharmaceuticalreview.comconicet.gov.arrsc.orgbohrium.comlongdom.org.

Theoretical and Computational Studies of 1 Testosterone Ethyl Carbonate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, typically employing methods like Density Functional Theory (DFT), would be essential for elucidating the fundamental electronic properties of 1-testosterone ethyl carbonate. These calculations could provide a deep understanding of the molecule's stability, reactivity, and electronic nature.

Key areas of investigation would include:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculating properties such as the distribution of electron density, the dipole moment, and the polarizability to understand how the molecule would interact with its environment.

Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would indicate the molecule's susceptibility to nucleophilic and electrophilic attack, respectively. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

Electrostatic Potential Mapping: This would visualize the electron-rich and electron-poor regions of the molecule, offering insights into potential sites for intermolecular interactions.

A hypothetical data table for such calculations might look like this:

Calculated PropertyHypothetical ValueMethod/Basis Set
Ground State Energy (Hartree)-1155.XXXXB3LYP/6-31G
HOMO Energy (eV)-6.YYYYB3LYP/6-31G
LUMO Energy (eV)-0.ZZZZB3LYP/6-31G
HOMO-LUMO Gap (eV)5.XXXXB3LYP/6-31G
Dipole Moment (Debye)3.ABCB3LYP/6-31G*

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations would be employed to study the dynamic behavior and conformational landscape of this compound. nih.gov These simulations model the movement of atoms over time, providing a view of the molecule's flexibility and preferred shapes in various environments. acs.org

MD simulations would aim to:

Identify Stable Conformers: Determine the different low-energy conformations of the molecule, particularly concerning the orientation of the flexible ethyl carbonate side chain relative to the rigid steroid core.

Analyze Conformational Transitions: Investigate the energy barriers between different conformations and the timescales on which these transitions occur.

Simulate Solvent Effects: Understand how the molecule's conformation and dynamics change in different solvents, which is crucial for predicting its behavior in biological systems.

A table summarizing hypothetical conformational analysis results could be:

Conformational State (Ethyl Carbonate)Population (%)Relative Energy (kcal/mol)Simulation Environment
Extended650.0In Water
Folded (over A-ring)251.2In Water
Folded (over D-ring)102.5In Water

Structure-Activity Relationship (SAR) Modeling (In Silico Predictions)

In silico SAR modeling would be used to predict the biological activity of this compound by correlating its structural features with its potential interactions with biological targets. researchgate.netmdpi.comaip.org

Molecular docking simulations would predict how this compound might bind to a specific protein receptor, such as the androgen receptor.

These simulations would provide:

Binding Pose: The most likely orientation of the molecule within the receptor's binding pocket.

Binding Affinity Score: A numerical value that estimates the strength of the interaction between the molecule and the receptor, which can be correlated with biological potency.

Key Interactions: Identification of specific amino acid residues in the receptor that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the molecule.

A hypothetical docking simulation results table:

Target ReceptorPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Androgen Receptor-9.XArg752, Gln711, Asn705

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. aip.org A QSAR model for steroidal compounds could be used to predict the activity of this compound based on its calculated physicochemical properties (descriptors).

Relevant molecular descriptors might include:

Topological Descriptors: Indices that describe the branching and connectivity of the molecule.

Electronic Descriptors: Properties like partial charges on atoms and the dipole moment.

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which describes the molecule's hydrophobicity.

Prediction of Spectroscopic Signatures (NMR, IR, Mass Spectrometry)

Computational methods can predict the spectroscopic data for this compound, which would be invaluable for its experimental identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations can predict the ¹H and ¹³C chemical shifts. These predictions, when compared to experimental spectra, can confirm the molecular structure.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule's bonds can be calculated to generate a theoretical IR spectrum. This would show characteristic peaks for functional groups like the carbonyl (C=O) in the carbonate and ketone groups, and C-O and C-H bonds.

Mass Spectrometry: While direct prediction of a full mass spectrum is complex, computational chemistry can be used to rationalize fragmentation patterns by calculating the energies required to break specific bonds.

A hypothetical table of predicted spectroscopic data:

Spectrum TypePredicted Peak/Signal (Example)Corresponding Functional Group/Atoms
¹³C NMR (ppm)δ 170.XCarbonyl carbon of the ethyl carbonate
¹H NMR (ppm)δ 4.2X (quartet)Methylene protons (-CH₂-) of the ethyl group
IR (cm⁻¹)ν ~1750Carbonyl stretch (C=O) of the carbonate
Mass Spec (m/z)[M]+, fragments corresponding to loss of the ethyl carbonate groupMolecular ion and key fragments

No Publicly Available Scientific Data for this compound

Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient specific data to construct a detailed article on the biochemical interactions and enzymatic transformations of this compound. Searches for this specific compound, as well as its alternative name dihydroboldenone ethyl carbonate and broader terms like "1-testosterone esters," did not yield the required in vitro data on androgen receptor binding, transactivation, or esterase-mediated hydrolysis.

The scientific community has published research on the parent compound, 1-testosterone, and on the general principles of how testosterone (B1683101) esters and other prodrugs interact with receptors and are metabolized by esterases. However, this general information cannot be accurately extrapolated to the specific ethyl carbonate ester. The nature of the ester group significantly influences a compound's pharmacokinetic and pharmacodynamic properties, including its binding affinity and rate of hydrolysis.

Without specific in vitro studies on this compound, any discussion on the following topics, as requested in the article outline, would be speculative and not meet the required standards of scientific accuracy:

Androgen Receptor Binding Affinity and Selectivity: No data was found measuring the binding affinity (e.g., Kᵢ or IC₅₀ values) of this compound for the androgen receptor.

Receptor Transactivation Assays: No studies using yeast or cell-free systems to determine the agonistic or antagonistic activity of this specific compound were identified.

Kinetic and Equilibrium Binding Studies: Information on the association and dissociation rates of this compound with the androgen receptor is not available.

Esterase-Mediated Hydrolysis: While it is understood that esterases would hydrolyze the ethyl carbonate ester to release 1-testosterone, no studies were found that identify the specific enzymatic pathways or characterize the rate of this transformation in vitro.

Characterization of In Vitro Metabolites: The primary metabolite would logically be 1-testosterone, but specific in vitro studies confirming this and identifying any other potential metabolites of the intact ester are absent from the available literature.

Due to this lack of specific research findings, it is not possible to generate the requested professional and authoritative article.

Biochemical Interactions and Enzymatic Transformations in Vitro Mechanistic Studies

Interactions with Other Steroid-Modifying Enzymes (In Vitro)

Following its presumptive hydrolysis to 1-testosterone, the steroid nucleus becomes a substrate for a variety of modifying enzymes that further alter its structure and activity.

Cytochrome P450 Enzyme Interactions (In Vitro Hydroxylation Patterns)

In vitro studies using human recombinant cytochrome P450 (CYP) enzymes have extensively characterized the metabolism of various anabolic steroids. researchgate.net The primary CYP enzyme responsible for the oxidation of testosterone (B1683101) and related androgens is CYP3A4, which is highly expressed in the liver. researchgate.net While direct studies on 1-testosterone ethyl carbonate are absent, the metabolism of its active form, 1-testosterone, can be inferred from related compounds.

Metabolic studies of 1-testosterone have identified several hydroxylated metabolites. researchgate.net It is anticipated that 1-testosterone would be a substrate for CYP3A4, leading to hydroxylation at various positions on the steroid nucleus. For testosterone, CYP3A4 is known to produce 6β-hydroxytestosterone as the major metabolite, with minor products including 1β-, 2β-, and 15β-hydroxytestosterone. researchgate.net The Δ¹-double bond in 1-testosterone may alter the regioselectivity of hydroxylation compared to testosterone.

CYP IsoformSubstrate (Presumed)Major In Vitro ReactionAnticipated Metabolites of 1-TestosteroneReference
CYP3A4 1-TestosteroneHydroxylationHydroxylated derivatives at various positions (e.g., 6β, 16α/β). researchgate.net
CYP2C9 1-TestosteroneMinimal to no activityUnlikely to be a major metabolic pathway. researchgate.net
CYP2B6 1-TestosteroneMinor hydroxylationPossible formation of trace hydroxylated metabolites. researchgate.net

Reductase and Dehydrogenase Activities (In Vitro)

The metabolism of 1-testosterone is also influenced by reductases and dehydrogenases, which act on the ketone and hydroxyl groups of the steroid.

5α-Reductase: This enzyme is responsible for the reduction of the double bond at C4-C5 of testosterone to produce the more potent androgen, dihydrotestosterone (B1667394) (DHT). However, 1-testosterone already possesses a saturated A-ring at the C4-C5 position (it is a 5α-androstane derivative). Therefore, it is not a substrate for 5α-reductase in the same manner as testosterone. In vitro studies on various cell lines, such as SZ95 sebocytes and HaCaT keratinocytes, have been used to assess 5α-reductase activity and its inhibition. thieme-connect.com While 1-testosterone itself would not be reduced at the 5α position, its presence could potentially inhibit the enzyme's activity on other substrates.

Hydroxysteroid Dehydrogenases (HSDs): These enzymes are critical for the interconversion of keto- and hydroxy-steroids, thereby modulating androgen activity.

17β-Hydroxysteroid Dehydrogenase (17β-HSD): This enzyme catalyzes the reversible oxidation of the 17β-hydroxyl group. In the case of 1-testosterone, 17β-HSD would convert it to 1-androstenedione.

3α/β-Hydroxysteroid Dehydrogenases (3α/β-HSDs): These enzymes act on the 3-keto group of 1-testosterone, reducing it to form various diols, such as 5α-androst-1-ene-3α,17β-diol and 5α-androst-1-ene-3β,17β-diol. These metabolites have been identified in metabolic studies of 1-testosterone. researchgate.net

EnzymeSubstrate (Presumed)In Vitro ActionResulting Product(s)Reference
5α-Reductase 1-TestosteroneNot a substrate for reduction; potential for inhibition.No direct product. thieme-connect.com
17β-HSD 1-TestosteroneOxidation of the 17β-hydroxyl group.1-Androstenedione
3α/β-HSD 1-TestosteroneReduction of the 3-keto group.5α-androst-1-ene-3α,17β-diol, 5α-androst-1-ene-3β,17β-diol researchgate.net

Advanced Analytical Characterization Techniques for Research

High-Resolution Mass Spectrometry for Molecular Formula Elucidation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of synthetic steroids, providing unequivocal determination of the elemental composition through highly accurate mass measurements. For 1-testosterone ethyl carbonate, techniques like Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) would be employed. nih.gov In full-scan mode, the instrument measures the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ with high precision, typically to within 5 ppm, allowing for the confident determination of its molecular formula (C₂₂H₃₂O₄).

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) on HRMS platforms is used to investigate the compound's structure through controlled fragmentation. By selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. The fragmentation of the 1-testosterone core is well-documented and typically involves cleavages in the B-ring of the steroid nucleus. frontiersin.org For testosterone (B1683101), significant fragment ions are observed at m/z 123, 109, and 97. frontiersin.orgresearchgate.net In the case of this compound, fragmentation would also occur at the ester linkage, leading to the loss of the ethyl carbonate group or parts thereof. Analysis of these fragmentation pathways provides deep structural insight and helps to differentiate it from other related steroid esters. frontiersin.org

Table 1: Predicted HRMS Data for this compound
Ion TypePredicted m/zDescription
[M+H]⁺361.2373Protonated parent molecule
[M+H - C₂H₄]⁺333.2060Loss of ethylene from the ethyl group
[M+H - C₂H₅OCO₂H]⁺271.1990Loss of ethyl carbonic acid, yielding the 1-testosterone core
Fragment123Characteristic fragment from B-ring cleavage of the steroid nucleus researchgate.net
Fragment109Characteristic fragment from the steroid nucleus researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (like COSY, HSQC, and HMBC) would be used to confirm the complete chemical structure of this compound.

The ¹H NMR spectrum would provide information on the number of different types of protons and their connectivity. Characteristic signals for the 1-testosterone core include two doublets in the olefinic region corresponding to the H1 and H2 protons of the A-ring. electrochemsci.org Other key signals would be the singlet for the C18 methyl group and another singlet for the C19 methyl group. nih.gov The ethyl carbonate moiety would be identified by a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with their coupling pattern confirming their adjacency. researchgate.net

The ¹³C NMR spectrum complements the proton data by showing the signals for all carbon atoms in the molecule. The spectrum would clearly show the carbonyl carbons of the ketone in the A-ring and the carbonate group at distinct chemical shifts. The sp² hybridized carbons of the C1-C2 double bond would also be readily identifiable. mdpi.com By comparing the observed chemical shifts with those of known compounds like testosterone and various carbonates, the structure can be unambiguously confirmed. mdpi.comyyu.edu.tr

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Key Nuclei in this compound (in CDCl₃)
NucleusPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Description
C3=O-~200A-ring ketone
C1=C2~7.3 (d), ~5.8 (d)~158, ~127A-ring double bond electrochemsci.org
C17-H~4.6 (t)~82Proton at ester linkage
C18-H₃~0.8 (s)~11Angular methyl group
C19-H₃~1.1 (s)~18Angular methyl group
Ester C=O-~155Carbonate carbonyl
-O-CH₂-CH₃~4.2 (q)~64Ethyl methylene
-O-CH₂-CH₃~1.3 (t)~14Ethyl methyl

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing its vibrational modes.

IR spectroscopy is particularly sensitive to polar bonds and would provide a distinct fingerprint for this compound. The most prominent absorption bands would be from the carbonyl (C=O) stretching vibrations. The α,β-unsaturated ketone in the A-ring would show a strong absorption band around 1660-1680 cm⁻¹. The carbonate functional group gives rise to several characteristic peaks. nih.gov A very strong C=O stretching band for the carbonate ester is expected in the 1760-1790 cm⁻¹ region. nih.gov Additionally, a strong and broad O-C-O asymmetric stretching peak would appear between 1210-1250 cm⁻¹. nih.gov The C=C double bond stretch of the A-ring would be visible around 1620 cm⁻¹.

Raman spectroscopy, which relies on inelastic scattering of light, is complementary to IR. It is particularly effective for identifying non-polar bonds. In the context of this compound, Raman spectroscopy would be useful for confirming the C=C double bond in the steroid A-ring and the various C-C bonds within the steroid skeleton, which often give strong Raman signals.

Table 3: Principal IR Absorption Bands for this compound
Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~2850-3000Alkyl C-HStretch
~1760-1790Carbonate C=OStretch nih.gov
~1660-1680Ketone C=OStretch (conjugated)
~1620Alkene C=CStretch
~1210-1250O-C-OAsymmetric Stretch nih.gov
~1000-1060O-C-CStretch nih.gov

Chromatographic Techniques for Purity Assessment and In Vitro Metabolite Profiling

Chromatography is essential for separating the target compound from impurities, reaction byproducts, and metabolites, as well as for quantification. Both gas and liquid chromatography are powerful tools in steroid analysis.

Gas Chromatography, typically coupled with Mass Spectrometry (GC-MS), is a high-resolution technique for separating volatile and thermally stable compounds. While intact steroid esters can be analyzed, GC-MS analysis of steroids often involves a derivatization step to improve thermal stability and chromatographic behavior. nih.gov For metabolites of 1-testosterone, derivatization of hydroxyl groups to their trimethylsilyl (TMS) ethers is a common practice. daneshyari.com A typical GC-MS method would utilize a capillary column (e.g., HP-1 or DB-5ms) and a temperature gradient to ensure adequate separation. nih.gov The mass spectrometer, operating in electron ionization (EI) mode, provides fragmentation patterns that serve as a chemical fingerprint for identification and purity assessment against a reference standard. daneshyari.com

Table 4: Typical GC-MS Parameters for Steroid Analysis
ParameterTypical Value/Condition
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier GasHelium, constant flow (~1 mL/min) nih.gov
Oven ProgramInitial temp ~180°C, ramp at 3-20°C/min to ~320°C daneshyari.com
Injector Temp280-300°C daneshyari.com
Ionization ModeElectron Ionization (EI) at 70 eV daneshyari.com

Liquid Chromatography (LC), especially when coupled with tandem or high-resolution mass spectrometry (LC-MS/MS or LC-HRMS), is the preferred method for the analysis of intact, underivatized steroid esters and their metabolites. Reversed-phase chromatography using a C18 column is the most common separation mode. nih.gov A gradient elution with a mobile phase consisting of an aqueous component (like water with ammonium acetate or formic acid) and an organic solvent (typically methanol (B129727) or acetonitrile) allows for the effective separation of the parent compound from potential metabolites, which are often more polar.

For purity assessment, a UV detector can be used, but coupling to a mass spectrometer provides much higher selectivity and sensitivity. This technique is central to in vitro metabolite profiling. In such studies, this compound would be incubated with liver microsomes or S9 fractions, which contain drug-metabolizing enzymes. At various time points, the reaction is stopped, and the sample is analyzed by LC-HRMS. The high-resolution mass data allows for the identification of potential metabolic transformations, such as hydrolysis of the ester bond to form 1-testosterone, and subsequent phase I modifications (e.g., hydroxylation, reduction) on the steroid core. nih.gov

Electrochemical Analysis and Redox Properties (In Vitro)

The in vitro electrochemical properties of this compound can be investigated using voltammetric techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV). These methods provide insight into the redox behavior of the molecule. The primary electroactive moiety in the this compound structure is the α,β-unsaturated ketone system in the A-ring.

Studies on testosterone at a glassy carbon electrode have shown that this functional group is electrochemically reducible. The process is typically an irreversible, adsorption-controlled reduction. By analogy, this compound is expected to exhibit a similar irreversible cathodic (reduction) peak when scanned to negative potentials in an appropriate buffered solution (e.g., Britton-Robinson buffer at pH 5.0). The potential at which this reduction occurs provides information about the ease of reduction of the conjugated system. No corresponding oxidation peak is expected on the reverse scan, confirming the irreversible nature of the electrochemical reaction. electrochemsci.org The carbonate ester group is generally considered electrochemically inactive under these conditions.

Historical Context and Future Research Trajectories

Evolution of Synthetic Strategies for Steroid Esters

The synthesis of steroid esters is rooted in the broader history of steroid chemistry, which saw remarkable advancements in the early to mid-20th century. Initial efforts focused on the complex total synthesis of the core steroid nucleus, a formidable challenge that spurred the development of novel reactions and strategies in organic chemistry. Following the successful synthesis of steroids like equilenin (B1671562) and cholesterol, focus shifted towards modifying these structures to enhance their therapeutic properties.

Esterification of the hydroxyl groups on the steroid skeleton, particularly at the C17β position, emerged as a critical strategy. Researchers in the 1930s discovered that converting a parent steroid into an ester derivative could significantly alter its pharmacokinetic profile. Adolf Butenandt's work in 1932 showed that an oil solution of estrone (B1671321) benzoate (B1203000) had a prolonged duration of action compared to the unesterified hormone. This finding was pivotal and led to the widespread development of steroid esters as prodrugs. A prodrug is an inactive or less active compound that is metabolized in the body to release the active parent drug.

The primary goal of esterification was to increase the lipophilicity (oil solubility) of the steroid. wikipedia.org By attaching a fatty acid chain, the resulting ester becomes more soluble in the oil-based vehicles used for intramuscular injections, forming a depot at the injection site. wikipedia.org The steroid ester is then slowly released from this depot into the bloodstream, where enzymes called esterases cleave the ester bond, liberating the active parent steroid over an extended period. ergogenics.org The length and branching of the ester chain were found to directly influence the rate of release and, consequently, the duration of action. wikipedia.org By 1957, this strategy was so well-established that over 500 different steroid esters had been synthesized, demonstrating the maturity of this approach for modulating drug delivery. wikipedia.org

Conceptual Development of Steroidal Carbonate Derivatives in Biochemical Research

The conceptual basis for developing steroidal carbonate derivatives, such as 1-testosterone ethyl carbonate, is an extension of the same prodrug principle established for traditional carboxylic acid esters. The primary objective is to create a bioreversible derivative of the parent steroid that can be enzymatically cleaved in the body to release the active hormone. ergogenics.orgresearchgate.netrsc.org

Carbonate esters were investigated with the same intentions as their carboxylate ester counterparts: to modify properties like solubility and hydrolysis rate to achieve a desirable pharmacokinetic profile. ergogenics.org The enzymatic hydrolysis of a carbonate ester is also carried out by esterases. However, the chemistry of their cleavage presents a unique feature. Carbonates are diesters of the unstable carbonic acid. When an esterase hydrolyzes one of the ester linkages, the resulting "half-ester" or monoalkyl carbonate is unstable and spontaneously decomposes, releasing the alcohol (the steroid), carbon dioxide, and the other alcohol moiety. ergogenics.org This two-step process—an initial enzymatic hydrolysis followed by a rapid, spontaneous decomposition—provides a clean release of the parent steroid.

This mechanism offered biochemists and medicinal chemists another tool to fine-tune the release characteristics of a steroid. The stability and rate of hydrolysis of a carbonate ester can differ from a carboxylate ester due to steric and electronic factors, potentially offering different release kinetics. nih.govnih.gov The exploration of various carbonate derivatives, including cyclohexylmethyl and adamantyl carbonates of testosterone (B1683101) and nandrolone, indicates that researchers were systematically investigating how different promoieties attached via a carbonate linker would affect the compound's biological activity and duration. ergogenics.org Thus, the development of this compound represents a logical step in the ongoing effort to create novel steroid prodrugs with tailored therapeutic effects.

Unexplored Chemical Reactivity and Derivatization Potential

The chemical structure of this compound features several reactive sites that offer significant potential for unexplored derivatization. These sites—the carbonate ester, the α,β-unsaturated ketone in the A-ring, and the C-3 ketone—are amenable to a variety of organic transformations, which could lead to novel compounds with unique biochemical properties.

Interactive Table: Potential Derivatization Reactions of this compound

Functional GroupPotential ReactionReagents/ConditionsPotential Outcome
C17β-Ethyl Carbonate Hydrolysis (Saponification)Base (e.g., NaOH)Release of parent 1-testosterone.
TransesterificationAlcohol (R'-OH), Acid/Base CatalystFormation of a different carbonate ester (R'-O-C(O)O-Steroid). wikipedia.org
AmmonolysisAmmonia or AminesFormation of a carbamate (B1207046) derivative.
C3-Ketone ReductionReducing agents (e.g., NaBH₄)Formation of the corresponding 3-hydroxy steroid.
KetalizationDiols, Acid CatalystProtection of the ketone group.
Oxime FormationHydroxylamine (H₂NOH)Formation of a C3-oxime derivative, often used for analytical purposes. nih.gov
Δ¹ Double Bond HydrogenationH₂, Catalyst (e.g., Pd/C)Saturation of the A-ring to yield a dihydrotestosterone (B1667394) derivative.
EpoxidationPeroxy acids (e.g., m-CPBA)Formation of a 1,2-epoxide.
Michael AdditionNucleophilesAddition of various functional groups at the C2 position.

The α,β-unsaturated ketone system is particularly rich in chemical reactivity. It can undergo 1,4-conjugate additions (Michael additions) with a wide range of nucleophiles, allowing for the introduction of new substituents on the A-ring. Furthermore, this system is a classic dienophile in Diels-Alder reactions, opening pathways to complex, fused-ring adducts. The C3-ketone can be converted into other functional groups, such as pyrazolines or pyrimidines, which have been shown in other steroidal systems to possess significant biological activities. nih.gov The carbonate moiety itself, while primarily a prodrug linker, could be replaced via transesterification to attach more complex molecules, including fluorescent tags for imaging studies or moieties designed to target specific tissues. wikipedia.org This untapped derivatization potential makes this compound a versatile scaffold for developing new chemical entities.

Gaps in Fundamental In Vitro Biochemical Understanding

Despite the well-established androgenic and anabolic properties of the parent compound, 1-testosterone (17β-Hydroxy-5α-androst-1-en-3-one), there is a significant lack of publicly available in vitro biochemical data for its ethyl carbonate derivative. The primary gap is the absence of direct experimental evidence characterizing its interaction with key biological targets and its metabolic fate at a cellular level.

The parent steroid, 1-testosterone, is known to be a potent androgen that binds selectively to the androgen receptor (AR) and effectively transactivates AR-dependent gene expression. mdpi.com However, for this compound, fundamental biochemical parameters have not been reported. As a prodrug, its own binding affinity for the androgen receptor is expected to be low, but this has not been quantified. The efficiency and rate of its hydrolysis by esterases in target tissues (like muscle) and in the liver are unknown.

Key areas where fundamental in vitro understanding is lacking include:

Receptor Binding Affinity: No studies have been published detailing the binding affinity of this compound for the androgen receptor or other steroid receptors.

Metabolic Stability: In vitro assays using human liver microsomes or S9 fractions, which are standard for assessing metabolic stability and identifying metabolites, have not been reported for this compound.

Enzymatic Hydrolysis Kinetics: The rate of conversion of the ethyl carbonate ester to active 1-testosterone by human esterases has not been characterized. This is crucial for predicting its pharmacokinetic profile and duration of action.

Target Cell Activity: Studies on cultured cells, such as human osteoblastic-like cells or muscle cells, have been used to investigate the effects of other testosterone esters like testosterone enanthate. libretexts.org Similar investigations to determine the direct effects of this compound on cell proliferation, differentiation, and gene expression are absent.

This absence of data means that the biochemical behavior of this compound is largely inferred from the principles of other steroid esters rather than being based on direct experimental evidence.

Emerging Analytical and Computational Approaches for Compound Characterization

The characterization of novel steroid derivatives like this compound can be significantly advanced by a suite of emerging analytical and computational techniques that offer unprecedented sensitivity, specificity, and predictive power.

Analytical Approaches: Modern analytical methods have moved beyond classical techniques like thin-layer chromatography (TLC) to highly sophisticated hyphenated systems. Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is now the gold standard for steroid analysis. nih.gov This technique provides excellent chromatographic resolution, allowing for the separation of closely related steroid isomers, and the high sensitivity and specificity of MS/MS detection enables quantification at picogram-per-milliliter levels in biological matrices. nih.gov Derivatization, such as the formation of methyloxime derivatives, can further enhance detection by improving ionization efficiency in the mass spectrometer. nih.gov High-resolution mass spectrometry (HRMS) is also increasingly used to provide highly accurate mass measurements, aiding in the unequivocal identification of unknown metabolites. nih.gov

Interactive Table: Comparison of Analytical Techniques for Steroid Characterization

TechniquePrincipleAdvantagesDisadvantages
TLC Differential migration on a stationary phaseSimple, low cost, good for initial screeningLow resolution and sensitivity
GC-MS Gas-phase separation followed by mass analysisHigh resolution, extensive spectral librariesRequires derivatization for non-volatile steroids, thermal degradation possible
LC-MS/MS Liquid-phase separation followed by mass analysisHigh sensitivity and specificity, no derivatization needed for many steroidsMatrix effects can suppress ionization
UPLC-MS/MS LC with smaller particles for higher pressure/resolutionFaster analysis, better resolution than conventional LCHigher cost of instrumentation
HRMS Mass spectrometry with very high mass accuracyUnambiguous elemental composition determinationHigher cost and complexity than standard MS

Computational Approaches: Computational chemistry and machine learning are transforming how steroid compounds are characterized and understood.

In Silico Modeling: Mechanistic computational models of steroidogenesis pathways can be used to predict how an exogenous compound might alter the biosynthesis of endogenous steroids. researchgate.net Molecular docking simulations can predict the binding affinity and orientation of this compound and its parent steroid within the ligand-binding pocket of the androgen receptor, providing insights into its potential activity before any wet lab experiments are conducted.

Machine Learning: As large datasets of steroid profiles become available, machine learning algorithms, such as random forests and support vector machines, are being used to identify complex patterns that can distinguish between different physiological states or identify the signature of an exogenous compound.

Predictive Tools: Computational tools are also employed to predict physicochemical properties like solubility and lipophilicity, as well as potential sites of metabolism on the molecule (e.g., predicting which atoms are most susceptible to oxidation by cytochrome P450 enzymes). These approaches can guide the design of future derivatives and prioritize compounds for synthesis and biological testing.

Q & A

Q. How should large datasets (e.g., consumption trends, metabolic profiles) be structured for interdisciplinary collaboration?

  • Methodological Answer :
  • FAIR Principles : Annotate datasets with CAS 65-06-5 identifiers and controlled vocabularies (e.g., MeSH terms) .
  • Visualization Tools : Use platforms like KNIME or R Shiny to create interactive dashboards for time-series consumption data (1997–2046) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.